Cyclooctylmethanesulfonamide

Description

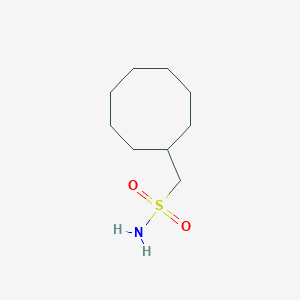

Cyclooctylmethanesulfonamide (CAS No: 73017-76-2) is a sulfonamide derivative characterized by a cyclooctylmethyl group attached to a sulfonamide moiety (-SO2NH2). Its molecular formula is C9H17NO2S, with a molecular weight of 203.30 g/mol. Sulfonamides are known for their diverse applications, ranging from antimicrobial agents to enzyme inhibitors.

Properties

Molecular Formula |

C9H19NO2S |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

cyclooctylmethanesulfonamide |

InChI |

InChI=1S/C9H19NO2S/c10-13(11,12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H2,10,11,12) |

InChI Key |

OGELQFWLDCYWCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylmethanesulfonamide can be synthesized through the reaction of cyclooctylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

Cyclooctylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Cyclooctylmethanesulfonamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooctylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Cyclooctylmethanesulfonamide with structurally related sulfonamides and cycloalkyl derivatives:

Key Observations :

- Cycloalkyl Group Impact: this compound’s large cyclooctyl group increases lipophilicity compared to smaller cycloalkyl analogs (e.g., cyclopentyl) or non-cyclic sulfonamides. This enhances membrane permeability but may reduce aqueous solubility .

- Functional Groups : Unlike Sulfamethoxazole, this compound lacks an isoxazole ring, which is critical for antibacterial activity in sulfonamide antibiotics. Its activity (if any) may rely on steric effects or interactions with hydrophobic enzyme pockets .

Pharmacological and Industrial Relevance

- Sulfamethoxazole : Clinically used in combination with trimethoprim (co-trimoxazole) for bacterial infections. Its efficacy stems from dual inhibition of folate biosynthesis .

- Cycloalkyl Derivatives : Cyclopentylmethyl methanesulfonate serves as an alkylating agent in organic synthesis, highlighting the versatility of cycloalkyl-sulfonate/sulfonamide hybrids .

Biological Activity

Cyclooctylmethanesulfonamide (N-cyclooctylmethanesulfonamide) is an organosulfur compound that belongs to the sulfonamide class. It is characterized by its unique cyclooctyl ring structure, which imparts distinct chemical properties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic uses.

- IUPAC Name : N-cyclooctylmethanesulfonamide

- Molecular Formula : C9H19NO2S

- Molecular Weight : 205.32 g/mol

- InChI Key : YEZIBVYRKAELOA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria, thereby exhibiting antimicrobial properties. Additionally, the compound's cyclooctyl ring may enhance binding affinity and selectivity towards biological targets due to steric hindrance effects.

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Research indicates that it exhibits activity against various bacterial strains. The inhibition of folic acid synthesis disrupts bacterial growth and proliferation.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

- Case Study : In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM.

Research Findings

Recent research highlights the diverse applications of this compound in both medicinal chemistry and biological sciences:

- Synthesis and Characterization : this compound can be synthesized via oxidative coupling methods, allowing for efficient production with high yields.

- Biological Assays : Various assays have confirmed its antimicrobial and anticancer activities, supporting further exploration as a therapeutic agent.

- Pharmacological Studies : Ongoing studies are examining its pharmacokinetics and pharmacodynamics to better understand its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.